

An In-depth Technical Guide to Ethyl 2-(Chloromethyl)benzoate

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Compound of Interest

Compound Name: Ethyl 2-chloromethylbenzoate

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Abstract

Ethyl 2-(chloromethyl)benzoate is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, incorporating both an ethyl ester and a reactive benzylic chloride, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and detailed synthetic protocols. Furthermore, it delves into the principles of its spectroscopic characterization, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its applications as a key intermediate in the pharmaceutical and agrochemical industries. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Introduction and Chemical Identity

Ethyl 2-(chloromethyl)benzoate is a substituted aromatic ester that serves as a crucial intermediate in organic synthesis. The strategic placement of the chloromethyl group ortho to the ethyl ester functionality allows for a range of selective chemical transformations. This unique arrangement makes it a valuable precursor for constructing heterocyclic systems and for introducing the 2-(ethoxycarbonyl)benzyl moiety into target molecules.

- IUPAC Name: ethyl 2-(chloromethyl)benzoate^[1]

- Synonyms: 2-(Chloromethyl)benzoic acid ethyl ester, 2-Carbethoxybenzyl chloride, Ethyl o-(chloromethyl)benzoate[1]
- CAS Number: 1531-78-8
- Molecular Formula: C₁₀H₁₁ClO₂
- Molecular Weight: 198.64 g/mol [1]

The structure features a benzene ring disubstituted at positions 1 and 2. The first substituent is an ethyl ester group (-COOCH₂CH₃), and the second is a chloromethyl group (-CH₂Cl). This benzylic halide is the primary site of reactivity for nucleophilic substitution.

```
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"]; C_methyl [label="CH2"]; Cl [label="Cl"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_ester [pos="1.74,1!"]; O_ester1 [pos="2.3,1.6!"]; O_ester2 [pos="2.5,0.4!"]; C_ethyl1 [pos="3.4,0.1!"]; C_ethyl2 [pos="4.2,-0.4!"]; C_methyl [pos="-1.74,1!"]; Cl [pos="-2.6,0.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C1 -- C_methyl; C_methyl -- Cl; }
```

Caption: Chemical Structure of Ethyl 2-(chloromethyl)benzoate

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 2-(chloromethyl)benzoate is provided below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value	Reference
Appearance	White crystalline powder or colorless liquid	
Odor	Faint, characteristic	
Molecular Weight	198.64 g/mol	
Boiling Point	140 °C @ 14 Torr	
Density	~1.16 - 1.2 g/cm ³	,
Solubility	Sparingly soluble in water	
Refractive Index	~1.523	

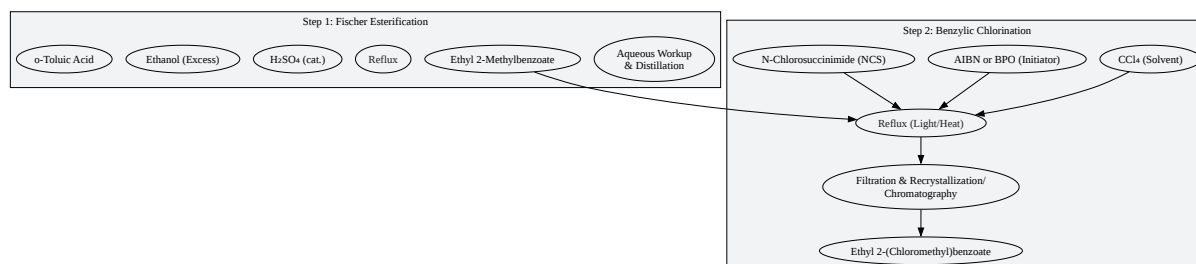
Synthesis and Purification

The synthesis of Ethyl 2-(chloromethyl)benzoate is most effectively achieved through a two-step process starting from o-toluic acid. The first step involves the esterification of the carboxylic acid, followed by a selective free-radical chlorination of the benzylic methyl group.

Causality of Synthetic Route Selection

- **Step 1: Fischer Esterification:** This classic and robust method is chosen for its reliability and scalability in converting carboxylic acids to esters. Using an excess of ethanol and a strong acid catalyst (like H₂SO₄) drives the equilibrium towards the product, ensuring a high yield of the intermediate, ethyl 2-methylbenzoate (also known as ethyl o-toluate).[2]
- **Step 2: Free-Radical Benzylic Chlorination:** The methyl group attached to the benzene ring is a "benzylic" position. The C-H bonds at this position are weaker than other sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized benzylic radical. This inherent stability allows for highly selective halogenation at this site, leaving the aromatic ring and the ester group untouched. Reagents like N-chlorosuccinimide (NCS) are ideal for this transformation as they provide a controlled source of chlorine radicals, minimizing side reactions like electrophilic aromatic chlorination.[3][4][5]

Synthetic Workflow Diagram



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Caption: Synthetic workflow for Ethyl 2-(chloromethyl)benzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-Methylbenzoate (Ethyl o-Toluate)

- **Setup:** To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluic acid (50.0 g, 0.367 mol).
- **Reagents:** Add absolute ethanol (250 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (5 mL).
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Workup:** After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water. Transfer to a separatory funnel and extract with diethyl ether (3 x 150 mL).
- **Purification:** Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Isolation:** Purify the crude product by vacuum distillation to yield ethyl 2-methylbenzoate as a colorless liquid.

Step 2: Synthesis of Ethyl 2-(Chloromethyl)benzoate

- **Setup:** In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the ethyl 2-methylbenzoate (20.0 g, 0.122 mol) from Step 1 in carbon tetrachloride (100 mL).
- **Reagents:** Add N-chlorosuccinimide (NCS) (17.9 g, 0.134 mol, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (approx. 200 mg).
- **Reaction:** Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be initiated and accelerated by irradiation with a UV lamp.^{[6][7]} Monitor the reaction by TLC or ¹H NMR until the starting material is consumed (typically 3-5 hours).
- **Workup:** Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Remove it by filtration and wash the solid with a small amount of cold carbon tetrachloride.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Isolation:** Purify the crude material by either recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel to afford Ethyl 2-(chloromethyl)benzoate as a white solid or oil.

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available in public databases, this section provides a detailed analysis of the expected spectroscopic data based on established principles. This self-validating system of predicted data serves as a reliable reference for characterization.

Technique	Predicted Features	Rationale
¹ H NMR	δ 7.9-8.1 (m, 1H, Ar-H), δ 7.3-7.6 (m, 3H, Ar-H), δ 4.8-5.0 (s, 2H, -CH ₂ Cl), δ 4.4 (q, J=7.1 Hz, 2H, -OCH ₂ CH ₃), δ 1.4 (t, J=7.1 Hz, 3H, -OCH ₂ CH ₃)	The aromatic protons are in a complex multiplet pattern. The proton ortho to the ester is most deshielded. The benzylic protons (-CH ₂ Cl) are a singlet and significantly downfield due to the adjacent chlorine and aromatic ring. The ethyl group shows a characteristic quartet and triplet.
¹³ C NMR	δ ~166 (C=O), δ ~140 (C-CH ₂ Cl), δ ~132 (C-COOEt), δ 128-131 (Ar-C), δ ~61 (-OCH ₂), δ ~45 (-CH ₂ Cl), δ ~14 (-CH ₃)	The ester carbonyl carbon is highly deshielded. The aromatic carbons attached to the substituents are distinct from the other aromatic carbons. The benzylic carbon (-CH ₂ Cl) is deshielded by the chlorine atom. The ethyl group carbons appear in their typical regions.
IR (Infrared)	~1725 cm ⁻¹ (strong, C=O stretch), ~1250 & ~1100 cm ⁻¹ (strong, C-O stretches), ~3050 cm ⁻¹ (C-H aromatic), ~2980 cm ⁻¹ (C-H aliphatic), ~750 cm ⁻¹ (C-Cl stretch)	The C=O stretch for an α,β -unsaturated (aromatic) ester is strong and appears around 1715-1730 cm ⁻¹ . ^[8] The two C-O stretches are characteristic of esters. ^[9] The C-Cl stretch is typically weaker and found in the fingerprint region.
Mass Spec.	M ⁺ at m/z 198/200 (isotope pattern), m/z 163 ([M-Cl] ⁺), m/z 153 ([M-OEt] ⁺), m/z 125 ([M-COOEt] ⁺), m/z 91 (tropylium ion)	The molecular ion will show a characteristic 3:1 ratio for the ³⁵ Cl and ³⁷ Cl isotopes. Key fragments include loss of a chlorine radical, loss of the ethoxy radical, and cleavage of

the entire ester group to form a benzyl cation, which can rearrange to the stable tropylium ion.[10]

Reactivity and Applications

Core Reactivity: The Benzylic Chloride

The primary locus of reactivity in Ethyl 2-(chloromethyl)benzoate is the benzylic chloride. This functional group is an excellent electrophile for bimolecular nucleophilic substitution (S_N2) reactions.[11] The proximity of the benzene ring stabilizes the S_N2 transition state, making benzylic chlorides more reactive than typical primary alkyl chlorides.[12][13]

// Reactants Reactants [label=<

Nu- +

“



];

// Transition State TS [label=<

[Nu---CH₂---Cl]δ-

S_N2 Transition State

“

];


```
// Products Products [label=<
```



- Cl-

“

];

```
// Edges Reactants -> TS [label="Sn2 Attack"]; TS -> Products [label="Chloride leaving"]; }
```

Caption: General S_n2 reactivity of Ethyl 2-(chloromethyl)benzoate.

This reactivity allows for the facile introduction of a variety of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides, carbanions), making it a valuable intermediate for building molecular complexity.

Applications in Synthesis

Ethyl 2-(chloromethyl)benzoate is a key starting material in several fields:

- **Pharmaceutical Synthesis:** It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to react with various nucleophiles allows for the construction of complex scaffolds found in modern drugs.
- **Agrochemicals:** The compound serves as a precursor for insecticides and herbicides. The mechanism of action in this context involves its role as a building block to create larger, biologically active molecules.
- **Chemical Research:** In academic and industrial research, it is used to synthesize novel compounds and explore new reaction methodologies. For example, it is a precursor for the synthesis of 3-isochromanone derivatives, which are important structural motifs in natural products.

Safety and Handling

As a reactive chemical intermediate, proper handling of Ethyl 2-(chloromethyl)benzoate is crucial for laboratory safety.

- **Hazard Identification:** The compound is corrosive and can cause severe skin burns and eye damage. It may also cause irritation to the respiratory system.
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling Procedures:** Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools.
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

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